![molecular formula C19H23N5O B2884812 1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea CAS No. 1798678-67-7](/img/structure/B2884812.png)
1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Multitargeted Receptor Tyrosine Kinase Inhibitors
Research has identified derivatives of pyrazolo[1,5-a]pyrimidine as potent multitargeted receptor tyrosine kinase inhibitors, with significant activity against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. These inhibitors, including compounds like 34a, show potent inhibition of kinase insert domain receptor tyrosine kinase (KDR) both enzymatically and cellularly, with favorable pharmacokinetic profiles and demonstrated efficacy in disease models, suggesting potential applications in cancer therapy (Frey et al., 2008).
Antiviral Activity
New N4-β-D-Glycoside pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to high antiviral activities against hepatitis B virus (HBV), highlighting the potential of these compounds in developing antiviral therapies (El‐Sayed et al., 2009).
Anticancer Activity
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and tested for their anticancer activity. Notably, compounds have shown significant inhibitory effects on human breast adenocarcinoma cell lines, with specific compounds demonstrating potent inhibitory activity, suggesting their potential as anticancer agents (Abdellatif et al., 2014).
Xanthine Oxidoreductase Inhibition
Research on compounds such as Y-700 has revealed potent inhibition of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism. These inhibitors have shown promise in reducing plasma urate levels in animal models, suggesting potential applications in treating hyperuricemia and gout (Fukunari et al., 2004).
Phosphodiesterase 1 Inhibitors
A series of 3-aminopyrazolo[3,4-d]pyrimidinones have been designed as phosphodiesterase 1 (PDE1) inhibitors, with compounds like ITI-214 exhibiting picomolar inhibitory potency. These findings indicate potential applications in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders (Li et al., 2016).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-6-7-17(9-14(13)2)22-19(25)20-8-4-5-16-11-21-18-10-15(3)23-24(18)12-16/h6-7,9-12H,4-5,8H2,1-3H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCAVYQTWNNFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.